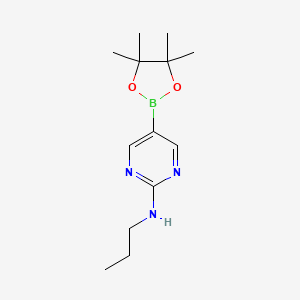
N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” often belong to a class of chemicals known as boronic esters . These compounds are characterized by a boron atom bonded to two oxygen atoms and a carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves borylation reactions . For instance, the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring . This is part of the tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis
Boronic esters, such as the tetramethyl-1,3,2-dioxaborolan-2-yl group, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Medicinal Chemistry
N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine serves as a pivotal intermediate in the synthesis of diverse pyrimidine derivatives, showcasing its utility in the development of compounds with potential medicinal properties. For example, the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives have revealed significant anti-inflammatory activities, underscoring the importance of pyrimidine scaffolds in medicinal chemistry (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, research on fluorinated pyrimidines has contributed to the precise use of these compounds in cancer treatment, highlighting the role of such intermediates in the synthesis of drugs aimed at personalized medicine (Gmeiner, 2020).
Environmental Science and Pollution Control
In the context of environmental science, the development of amine-functionalized sorbents for the removal of persistent and toxic substances from water supplies has been a significant area of research. Aminated compounds, such as those derived from this compound, have been explored for their potential to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrating the compound's applicability in addressing environmental pollution (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Catalysis and Organic Synthesis
The compound's application extends to catalysis, where it has been utilized in the development of copper catalyst systems for C-N bond-forming cross-coupling reactions, emphasizing its importance in the synthesis of complex organic molecules and pharmaceuticals (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013). This showcases the compound's versatility in facilitating various chemical transformations crucial for synthesizing biologically active molecules.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O2/c1-6-7-15-11-16-8-10(9-17-11)14-18-12(2,3)13(4,5)19-14/h8-9H,6-7H2,1-5H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSUMXZKXWTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675238 |
Source


|
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-47-9 |
Source


|
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
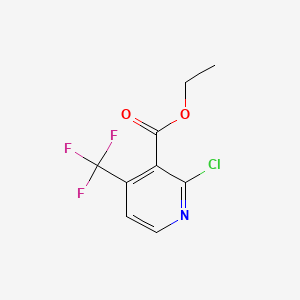
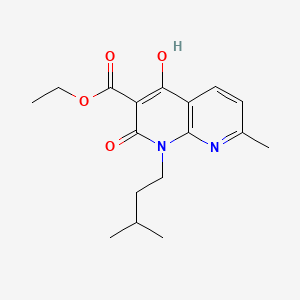
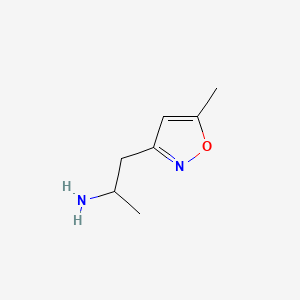
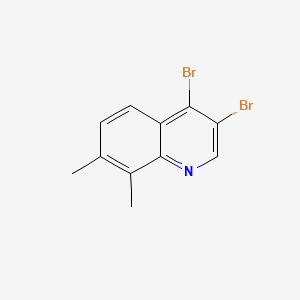
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)


![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
